molecular formula C12H17BrO B13612092 5-(4-Bromophenyl)-2-methylpentan-2-ol

5-(4-Bromophenyl)-2-methylpentan-2-ol

Cat. No.: B13612092
M. Wt: 257.17 g/mol
InChI Key: RSFXAVWDGBWTSG-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-methylpentan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a bromophenyl group attached to a pentan-2-ol backbone, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-methylpentan-2-ol typically involves the following steps:

    Bromination: The starting material, 4-bromophenylacetic acid, is brominated to introduce the bromine atom at the para position.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Hydrolysis: The intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-methylpentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Bromophenyl)-2-methylpentan-2-one.

    Reduction: Formation of 5-(4-Phenyl)-2-methylpentan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-2-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-methylpentan-2-ol involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A precursor in the synthesis of 5-(4-Bromophenyl)-2-methylpentan-2-ol.

    5-(4-Bromophenyl)isoxazole: Another bromophenyl derivative with different structural features.

    4-Bromophenyl-4,6-dichloropyrimidine: A compound with similar bromophenyl functionality but different reactivity.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methylpentan-2-ol

InChI

InChI=1S/C12H17BrO/c1-12(2,14)9-3-4-10-5-7-11(13)8-6-10/h5-8,14H,3-4,9H2,1-2H3

InChI Key

RSFXAVWDGBWTSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CC=C(C=C1)Br)O

Origin of Product

United States

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